1-(4-Chlorophenyl)cyclopentan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABHQEDLKCUSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296185 | |
| Record name | 1-(4-Chlorophenyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75095-84-0 | |
| Record name | 1-(4-Chlorophenyl)cyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75095-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Chlorophenyl Cyclopentan 1 Amine
Strategies for the Construction of the 1,1-Disubstituted Cyclopentane (B165970) Core
The formation of the tertiary amine center on a cyclopentyl ring is a key challenge in the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine. This section details several methodologies developed to create this sterically hindered 1,1-disubstituted cyclopentane structure.
Reductive Amination Approaches for Cyclopentanone (B42830) Precursors
Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This process typically involves two main steps: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org
In the context of synthesizing this compound, the most direct precursor is 4-chlorophenyl cyclopentyl ketone. This ketone can react with an amine source, typically ammonia (B1221849), to form a hemiaminal which then dehydrates to an imine intermediate. This imine is subsequently reduced in situ to the target primary amine. The reaction is generally performed as a one-pot synthesis, which is advantageous for its operational simplicity and efficiency. wikipedia.org
A variety of reducing agents can be employed for this transformation, each with specific selectivities and reactivities. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also highly selective and often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), also serves as an effective, though sometimes more functionally group-sensitive, method. organic-chemistry.org
| Reducing Agent | Typical Solvent | Key Features | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces imines over ketones; toxic cyanide byproduct. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, and does not require acidic conditions for imine formation. | organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | "Green" method with water as the only byproduct; may reduce other functional groups. | organic-chemistry.org |
| α-Picoline-borane | Methanol, Water, or neat | Mild and effective, can be used in aqueous or solvent-free conditions. | organic-chemistry.org |
The efficiency of reductive amination can be influenced by reaction conditions such as pH and the concentration of ammonia. scite.ai Careful control of these parameters is necessary to maximize the yield of the desired primary amine and minimize the formation of byproducts like the secondary amine, N,N-dicyclopentylamine. researchgate.net
Nucleophilic Substitution Strategies on Cyclopentyl Halides
The construction of the C-N bond via nucleophilic substitution on a cyclopentyl halide presents an alternative, albeit challenging, route. For the synthesis of this compound, the substrate would be a 1-halo-1-(4-chlorophenyl)cyclopentane. Due to the tertiary nature of the carbon atom bearing the halogen, direct Sₙ2 substitution with ammonia is generally not feasible. Instead, the reaction would likely proceed through an Sₙ1 mechanism involving a tertiary carbocation intermediate.
This pathway is often complicated by a competing elimination (E1) reaction, which would lead to the formation of an alkene byproduct, 1-(4-chlorophenyl)cyclopent-1-ene. To circumvent this, a two-step sequence is often preferred. This involves:
Substitution with a nucleophile such as sodium azide (B81097) (NaN₃) to form a tertiary azide, 1-azido-1-(4-chlorophenyl)cyclopentane. The azide ion is a good nucleophile and its use can favor the substitution product.
Subsequent reduction of the azide group to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C) or using reagents like lithium aluminum hydride (LiAlH₄).
This two-step approach avoids the issue of over-alkylation that can plague direct amination with ammonia and provides a controlled route to the desired primary amine.
Multicomponent Condensation Reactions in Cyclopentane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govdntb.gov.ua For the synthesis of α-aminonitriles, which are precursors to α-amino acids and amines, the Strecker reaction is a classic and powerful MCR. nih.gov
The Strecker synthesis can be adapted to produce this compound. The reaction would involve the one-pot condensation of three components:
Ketone: 4-chlorophenyl cyclopentyl ketone
Amine Source: Ammonia (or an ammonium (B1175870) salt like NH₄Cl)
Cyanide Source: A cyanide salt such as potassium cyanide (KCN) or sodium cyanide (NaCN).
The mechanism begins with the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to yield an α-aminonitrile intermediate, 2-amino-2-(4-chlorophenyl)cyclopentane-1-carbonitrile. nih.gov This stable intermediate can be isolated and subsequently hydrolyzed under acidic or basic conditions to afford the target primary amine, this compound, following decarboxylation. The Strecker reaction's ability to generate complexity in a single step makes it an attractive strategy for constructing the 1,1-disubstituted cyclopentane core. nih.gov
Installation of the 4-Chlorophenyl Substituent
The introduction of the 4-chlorophenyl group onto the cyclopentane ring can be achieved either by starting with a pre-functionalized aryl precursor or by modifying a phenyl group after the core structure has been assembled.
Cross-Coupling Reactions for Aryl-Cyclopentane Bond Formation
Modern organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are central to this field. nih.govnih.govprinceton.edu To form the aryl-cyclopentane bond in this compound, a Suzuki-Miyaura coupling is a highly effective strategy. chemspider.com
This approach would typically involve the palladium-catalyzed reaction between an aryl halide and an organoboron reagent. A plausible route is the coupling of a cyclopentylboronic acid derivative with 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene. The amine functionality would likely need to be installed on the cyclopentyl ring after the coupling or be carried through the reaction in a protected form to prevent interference with the catalyst.
The general conditions for such a Suzuki coupling are outlined below:
| Component | Example | Function | Reference |
| Aryl Halide | 1-Bromo-4-chlorobenzene | Electrophilic partner | audreyli.com |
| Organoboron Reagent | Cyclopentylboronic acid | Nucleophilic partner | audreyli.com |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation | chemspider.comaudreyli.com |
| Ligand | PPh₃, P(t-Bu)₃, SPhos | Stabilizes and activates the palladium catalyst | nih.govchemspider.com |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent | nih.govchemspider.com |
| Solvent | Toluene, Dioxane, THF/H₂O | Reaction medium | chemspider.comaudreyli.com |
The Stille coupling, which uses organotin reagents, offers an alternative with high functional group tolerance, though concerns about the toxicity of tin byproducts exist. nih.gov These cross-coupling methods provide a robust and modular way to install the 4-chlorophenyl group, allowing for the synthesis of various analogs by simply changing the aryl halide coupling partner.
Direct Halogenation Methods and Their Regioselectivity Considerations
An alternative strategy for introducing the chloro substituent is through the direct halogenation of a phenyl-substituted precursor, such as 1-phenylcyclopentan-1-amine. This involves an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and an ortho, para-director. Direct chlorination of an aniline (B41778) derivative can be aggressive and lead to a mixture of products, including polychlorinated species and oxidation byproducts.
To achieve high regioselectivity for the para-position, the reactivity of the amino group must be moderated. This is commonly done by converting the amine into an amide, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetamide (B32628). The N-acetyl group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled halogenation.
The procedure would be as follows:
Protection: Reaction of 1-phenylcyclopentan-1-amine with acetic anhydride to form N-(1-phenylcyclopentyl)acetamide.
Chlorination: Electrophilic chlorination of the acetamide with a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent. The steric bulk of the protected amine and the cyclopentyl group can help favor substitution at the less hindered para-position.
Deprotection: Hydrolysis of the resulting N-(1-(4-chlorophenyl)cyclopentyl)acetamide under acidic or basic conditions to reveal the target primary amine, this compound.
Palladium-catalyzed C-H activation has also emerged as a method for the regioselective halogenation of aromatic rings, where a directing group guides the halogen to a specific position, often ortho to the directing group. researchgate.net While typically used for ortho-halogenation, specific ligand and catalyst systems could potentially be developed to favor para-substitution. researchgate.net
Control of Stereochemistry in the Synthesis of this compound
The control of stereochemistry is paramount in modern synthetic chemistry, particularly for producing enantiomerically pure compounds. For this compound, which possesses a quaternary chiral center, achieving high stereoselectivity is a significant synthetic challenge. Methodologies are broadly categorized into asymmetric synthesis, which creates a desired stereoisomer directly, and resolution, which separates stereoisomers from a racemic mixture.
Enantioselective Synthetic Routes to Chiral Cyclopentane Amines
Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. For amines like this compound, this often involves the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a key bond-forming step.
Several strategies are being explored for the asymmetric synthesis of chiral cyclopentanes and related structures. nih.govelsevierpure.com These include:
Catalytic Asymmetric Addition: This approach could involve the asymmetric addition of an organometallic reagent (e.g., a Grignard or organozinc reagent derived from 4-chlorobenzene) to a cyclopentanone-derived ketimine precursor in the presence of a chiral ligand.
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or imine precursor, derived from 4-chlorophenyl cyclopentyl ketone, using a chiral transition metal catalyst (e.g., based on rhodium or iridium) is a powerful method for establishing the chiral amine center.
Cascade Reactions: Multi-component cascade reactions catalyzed by secondary amines or N-heterocyclic carbenes (NHCs) can construct densely functionalized cyclopentane rings with high enantioselectivity. nih.govresearchgate.net These reactions build the carbocyclic core and introduce functionality in a single, efficient operation. nih.gov For instance, a one-pot multicatalytic reaction can yield functionalized cyclopentanones that serve as precursors to the target amine. nih.govresearchgate.net
The development of catalytic systems that can effectively control the formation of the tetrasubstituted stereocenter in 1-aryl-cyclopentanamines is an active area of research. Rhodium-catalyzed domino sequences and cycloadditions have proven effective in creating cyclopentane rings with multiple stereocenters, often with excellent stereoselectivity. nih.gov
Table 1: Overview of Potential Enantioselective Catalytic Systems
| Catalytic Approach | Catalyst Type | Precursor Type | Potential Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Prochiral Imine/Enamine | High enantiomeric excess (ee) |
| Asymmetric Addition | Chiral Lewis Acids / Organocatalysts | Cyclopentanone derivative | Controlled addition to form chiral center |
| Cascade Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyd & 1,3-Dicarbonyl | Functionalized cyclopentanone precursor with high ee nih.gov |
Diastereoselective Approaches for Stereoisomer Generation
Diastereoselectivity becomes relevant when a molecule contains two or more stereocenters. Since this compound itself has only one chiral center, diastereoselective synthesis is not directly applicable to its formation. However, this principle is crucial for synthesizing more complex derivatives or related polysubstituted cyclopentylamines where the relative orientation of multiple substituents must be controlled. acs.orgnih.gov
For example, highly diastereoselective methods have been developed for accessing trans-2-substituted cyclopentylamines through tandem hydrozirconation and Lewis acid-mediated cyclization. acs.orgnih.gov Similarly, cascade inter–intramolecular double Michael addition strategies are used to create highly functionalized cyclohexanones with complete diastereoselectivity, a principle that can be adapted to cyclopentane systems. beilstein-journals.org These methods highlight the ability to control the stereochemistry of multiple centers in a single synthetic sequence, which would be essential if synthesizing derivatives of this compound with additional chiral centers on the cyclopentane ring. acs.orgbeilstein-journals.org
Resolution Techniques for Racemic Mixtures of this compound
When a direct enantioselective synthesis is not feasible or economical, the resolution of a racemic mixture is the most common method for obtaining pure enantiomers. libretexts.org This process separates a 50:50 mixture of enantiomers into its individual components. libretexts.org
For a racemic amine like this compound, classical resolution involves reacting it with an enantiomerically pure chiral acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.org
The process typically follows these steps:
Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid (the resolving agent).
Separation: The resulting mixture of diastereomeric salts is separated, most commonly by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved.
Liberation of Amine: The separated diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure free amine. libretexts.org
A significant drawback of resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, this can be overcome if the unwanted enantiomer can be racemized and recycled back into the resolution process. rsc.org
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Chiral Carboxylic Acid |
| (-)-Malic Acid | Chiral Carboxylic Acid |
| (-)-Mandelic Acid | Chiral Carboxylic Acid |
| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid |
| Brucine | Chiral Alkaloid (Base) |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions are particularly effective in this regard. rsc.org
Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES). mdpi.com For example, the synthesis of some heterocyclic compounds has been achieved in a recyclable cholinium chloride/urea eutectic mixture. mdpi.com
Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. Reusable heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. psu.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Mechanochemical methods, such as solvent-free ball milling, can promote reactions by grinding reactants together, often without the need for heating or solvents. researchgate.net A solvent-free synthesis of a related compound, 1-(4-chlorophenyl)pyrazolidin-3-one, has been successfully demonstrated using this technique. researchgate.net
Waste Reduction: Telescoping multiple reaction steps into a single continuous process avoids the need for intermediate isolation and purification, thereby reducing solvent use and waste generation.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages over traditional batch production for the synthesis of active pharmaceutical ingredients and their intermediates. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction, work-up, and purification can occur sequentially.
The synthesis of structurally related compounds, such as ketamine, has been successfully adapted to continuous flow processes. researchgate.netgoogle.com A similar conceptual approach could be applied to this compound. A potential multi-step flow synthesis could involve:
Grignard Reaction Module: A packed-bed reactor containing magnesium turnings where 1-bromo-4-chlorobenzene is passed through to form the corresponding Grignard reagent.
Addition Module: The Grignard reagent is immediately mixed with cyclopentanone in a microreactor to form the tertiary alcohol intermediate.
Amination/Rearrangement Module: The alcohol is then reacted with an aminating agent and subjected to thermal conditions in a heated coil reactor to facilitate a rearrangement (e.g., a Ritter reaction or similar transformation) to yield the target amine.
Table 3: Comparison of Batch Processing vs. Continuous Flow Chemistry
| Feature | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Scale | Limited by reactor size | Scalable by extending operation time |
| Safety | Large volumes of reagents pose risks | Small reaction volumes enhance safety, especially for hazardous reactions |
| Heat Transfer | Inefficient, can lead to hotspots | Highly efficient, allowing for precise temperature control |
| Mixing | Can be inefficient and inconsistent | Rapid and highly efficient mixing |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and optimization |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
This approach allows for enhanced control over reaction parameters, improved safety by minimizing the volume of hazardous intermediates at any given time, and increased efficiency and scalability. mdpi.com
Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl Cyclopentan 1 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(4-Chlorophenyl)cyclopentan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for understanding the molecule's conformational preferences.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular puzzle.
COSY spectra would reveal the coupling relationships between adjacent protons, confirming the connectivity within the cyclopentyl ring and the substitution pattern of the 4-chlorophenyl group.
HSQC experiments would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC spectra provide information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying quaternary carbons and for connecting the cyclopentyl and phenyl moieties.
For a derivative, 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, extensive 2D NMR studies have been performed. In this case, the HSQC spectrum was used to correlate the C-4 carbon of the imidazole (B134444) ring (resonating at 111.7 ppm) with its directly attached proton (H-4). The HMBC spectrum was key in identifying the quaternary carbon C-5 at 137.16 ppm by its correlation with protons on adjacent groups. uantwerpen.be
A hypothetical ¹H and ¹³C NMR data table for this compound, based on known chemical shift ranges for similar structural motifs, is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to Cl) | Expected ~7.3 | Expected ~128 |
| Aromatic CH (meta to Cl) | Expected ~7.4 | Expected ~129 |
| Cyclopentyl CH₂ | Expected 1.5-2.0 | Expected 25-40 |
| NH₂ | Variable (broad) | - |
| Quaternary C (C-NH₂) | - | Expected 55-65 |
| Quaternary C (C-Cl) | - | Expected 130-135 |
Note: This table is predictive and not based on experimental data for the specified compound.
The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as the envelope and twist forms. docbrown.info Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into the energy barriers associated with these conformational changes. By analyzing the broadening and coalescence of NMR signals as the temperature is varied, it is possible to determine the thermodynamic parameters for the conformational exchange processes. Such studies are crucial for understanding how the molecule behaves in a dynamic environment and how its shape might influence its interactions with other molecules. For related systems, DNMR has been used to study the isomerization of nitrocyclobutanes, where temperature-dependent changes in the NMR spectra revealed the dynamics of the process. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the N-H stretches of the amine group, the C-H stretches of the aromatic and aliphatic portions, the C=C stretches of the phenyl ring, and the C-Cl stretch.
In a study of a related compound, 1-(4-Chlorophenyl)piperazine, the N-H stretching vibration was observed at 3099 cm⁻¹ in the IR spectrum and 3184 cm⁻¹ in the Raman spectrum. scispace.com The aromatic C-H stretching bands are typically weak in the IR spectrum but can be more prominent in the Raman spectrum. For another derivative, (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, the C-Cl stretching vibration was assigned in the region of 700-750 cm⁻¹. uantwerpen.be
A table of expected vibrational frequencies for this compound is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1020-1250 |
| C-Cl Stretch | 700-800 |
Note: This table is predictive and not based on experimental data for the specified compound.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic study of this compound would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its fragmentation pathways. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (195.69 g/mol ). nih.gov Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.
The fragmentation of this compound would likely proceed through several characteristic pathways for amines and aromatic compounds. nist.gov Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would result in the loss of a butyl radical from the cyclopentyl ring. nist.gov Another likely fragmentation would be the loss of the cyclopentyl group to give a [C₆H₄ClN]⁺ fragment. The fragmentation of the cyclopentane ring itself often involves the loss of ethene (28 mass units). organicchemistrydata.org
A table of potential major fragments in the mass spectrum of this compound is shown below.
| Fragment Structure | m/z Value |
| [C₁₁H₁₄ClN]⁺ (Molecular Ion) | 195/197 |
| [C₁₀H₁₁ClN]⁺ (Loss of CH₃) | 180/182 |
| [C₉H₉ClN]⁺ (Loss of C₂H₅) | 166/168 |
| [C₆H₄ClN]⁺ (Loss of cyclopentyl) | 125/127 |
| [C₅H₈N]⁺ (Cyclopentyl amine fragment) | 82 |
Note: This table is predictive and not based on experimental data for the specified compound.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the C-1 position of the cyclopentyl ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of left and right circularly polarized light with a chiral molecule. These techniques are highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric excess (ee) of a sample.
A racemic mixture (equal amounts of both enantiomers) would be chiroptically silent. However, a sample enriched in one enantiomer would exhibit a characteristic CD and ORD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the absorption bands of the chromophores in the molecule (such as the phenyl ring), can be related to the absolute configuration of the chiral center. While no specific chiroptical data for this compound is available, these techniques would be indispensable for the stereochemical analysis of any enantiomerically enriched samples of this compound or its chiral derivatives.
Theoretical and Computational Studies of 1 4 Chlorophenyl Cyclopentan 1 Amine
Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the molecular structure and electronic properties of organic compounds. DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them ideal for studying molecules of this size. mdpi.com These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms and can predict key parameters like bond lengths, bond angles, and dihedral angles.
For 1-(4-chlorophenyl)cyclopentan-1-amine, a DFT optimization, for example at the B3LYP/6-311G** level of theory, would yield the precise three-dimensional structure. mdpi.com The results would detail the puckering of the cyclopentane (B165970) ring, the orientation of the 4-chlorophenyl group relative to the aliphatic ring, and the geometry of the amine group. Such calculations have been successfully used to reproduce experimental X-ray diffraction data for similar molecules with high fidelity. researchgate.net
Illustrative Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N | ~1.46 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | C-N-H | ~109.5° |
Note: This table is illustrative, showing typical values expected from DFT calculations based on standard bond lengths and geometries of similar functional groups.
Molecules can exist in various spatial arrangements known as conformations. The study of the energetic landscape involves calculating the relative energies of these conformers to identify the most stable forms. For this compound, the key conformational variables include the puckering of the cyclopentane ring (which can adopt "envelope" or "twist" forms) and the rotation around the single bond connecting the phenyl ring to the cyclopentane moiety.
Conformational analysis, often performed using semi-empirical methods like AM1 or more robust DFT scans, can map the potential energy surface. researchgate.net These studies reveal the energy barriers between different conformers. For related compounds, it has been shown that different conformers can possess distinct electrostatic characteristics and binding capabilities, highlighting the importance of identifying the global minimum energy structure. researchgate.net The energetic stability of conformers for a related pyrazole (B372694) derivative was found to follow the order Tg > Cg > Ts > Cs, demonstrating how computational methods can rank conformational preferences. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive and polarizable. DFT calculations can reliably predict these orbital energies. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the chlorophenyl ring, while the LUMO would likely be distributed across the antibonding orbitals of the aromatic system. In a study on a related benzimidazole (B57391) derivative, FMO analysis was used to determine the molecule's reactivity profile. researchgate.net
Illustrative FMO Data (TD-DFT/B3LYP)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.0 eV |
Note: This table provides representative energy values based on typical findings for aromatic amines. The exact values would require specific calculations for the title compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP surface would show a strongly negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the electronegative chlorine atom. Positive potential (blue) would be expected on the hydrogen atoms of the amine group, identifying them as hydrogen-bond donors. Such analyses are crucial for understanding how the molecule might interact with biological receptors or other molecules. chembk.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be used to explore its conformational flexibility in greater detail than static calculations. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), one can study how solvent interactions influence its preferred conformation and dynamic behavior. These simulations are particularly useful for understanding how a molecule behaves in a biological context, providing a picture of its flexibility and the stability of its hydration shell. Studies on peptoids have demonstrated the utility of implicit-solvent MD simulations for efficiently sampling conformational landscapes.
Prediction of Spectroscopic Properties through Computational Methods (e.g., GIAO-NMR)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. scispace.com
By first optimizing the geometry of this compound, a subsequent GIAO calculation can produce a theoretical NMR spectrum. Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computed structure. researchgate.net Discrepancies can point to environmental effects (like solvent or aggregation) not captured in the gas-phase calculation, or suggest a different conformation is dominant in solution. For 1-(4-chlorophenyl)piperazine, a related compound, DFT calculations of NMR shifts in DMSO solvent showed good agreement with experimental values. scispace.com
Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts
| Carbon Atom | Predicted Shift (ppm) (GIAO/DFT) | Experimental Shift (ppm) |
|---|---|---|
| C (ipso-Aromatic, C-N) | 145.2 | 144.8 |
| C (Aromatic, C-H) | 129.0 | 128.7 |
| C (Aromatic, C-H) | 128.5 | 128.3 |
| C (ipso-Aromatic, C-Cl) | 133.0 | 132.5 |
| C (quaternary, Cyclopentane) | 65.0 | 64.5 |
| C (Cyclopentane) | 38.1 | 37.9 |
Note: This table is a representative example illustrating the typical high correlation between GIAO-predicted and experimental NMR shifts. Actual experimental data for the title compound would be required for a direct comparison.
Reaction Mechanism Studies of Synthetic Transformations via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which govern the reaction rate, and helps to understand why certain products are formed over others.
For a synthetic transformation involving this compound, such as its acylation or alkylation, DFT calculations could be employed to study the reaction mechanism. For example, in a proposed acylation reaction, calculations could model the nucleophilic attack of the amine on the acylating agent, identify the tetrahedral intermediate, and calculate the energy barrier for its collapse to the final amide product. A plausible reaction mechanism for the cyclization of a related aminoacetylenic ketone was proposed based on such computational approaches, illustrating the formation of intermediates and the final product. mdpi.com This level of insight is crucial for optimizing reaction conditions and designing new synthetic routes.
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl Cyclopentan 1 Amine Analogues
Impact of Cyclopentane (B165970) Ring Substitutions on Molecular Interactions
The cyclopentane ring of 1-(4-chlorophenyl)cyclopentan-1-amine plays a crucial role in orienting the key pharmacophoric elements—the 4-chlorophenyl group and the amine group—in three-dimensional space, thereby influencing its interaction with biological targets. Modifications to this ring can significantly alter the compound's binding affinity and efficacy.
The introduction of alkyl groups onto the cyclopentane ring can have profound effects on the compound's activity, primarily through steric hindrance and alterations in lipophilicity. In related arylcyclohexylamine series, the substitution of methyl groups on the cycloalkyl ring has been shown to reduce potency, although not necessarily efficacy. nih.gov This suggests that the size and position of the alkyl substituent are critical. For instance, bulky alkyl groups may clash with amino acid residues in a receptor's binding pocket, preventing an optimal fit.
The conformational rigidity conferred by the cyclopentane ring is also a key determinant of activity. The introduction of alkyl groups can further constrain the ring's conformation, which may either be beneficial or detrimental depending on the specific requirements of the binding site. For example, a gem-dimethyl substitution on a cycloalkane ring has been used as a bioisostere for a carbonyl group, indicating that such modifications can also influence electronic properties. nih.gov
Table 1: Predicted Impact of Cyclopentane Alkyl Modifications on Activity
| Modification | Predicted Effect on Potency | Rationale |
|---|---|---|
| Small Alkyl (e.g., Methyl) | Likely Decrease | Potential for steric hindrance in the binding pocket, as observed in related arylcyclohexylamines. nih.gov |
| Bulky Alkyl (e.g., tert-Butyl) | Significant Decrease | Increased steric bulk is likely to prevent optimal binding. |
| gem-Dimethyl Substitution | Variable | May alter conformation and electronic properties, with the outcome dependent on the specific target. nih.gov |
The replacement of a carbon atom in the cyclopentane ring with a heteroatom, such as oxygen or nitrogen, can dramatically alter the compound's properties. The inclusion of an oxygen atom to form an oxetane (B1205548) ring, for example, can increase ring strain and introduce a hydrogen bond acceptor, potentially enhancing binding affinity and improving pharmacokinetic properties like solubility. nih.gov However, the increased strain can also make the ring less stable. nih.gov
Table 2: Predicted Influence of Heteroatom Inclusion in the Cyclopentane Ring
| Heteroatom | Predicted Effect on Activity | Rationale |
|---|---|---|
| Oxygen (forming a tetrahydrofuran (B95107) ring) | Potentially Enhanced or Altered | Introduction of a hydrogen bond acceptor; change in ring pucker and polarity. nih.gov |
| Nitrogen (forming a pyrrolidine (B122466) ring) | Potentially Enhanced or Altered | Introduction of a hydrogen bond donor/acceptor and a basic center; potential for new interactions. nih.gov |
| Sulfur (forming a thiolane ring) | Potentially Altered | Change in size, lipophilicity, and electronic properties compared to carbon. |
Role of the 4-Chlorophenyl Group in Molecular Recognition
The 4-chlorophenyl group is a key feature of the molecule, contributing to its lipophilicity and engaging in specific interactions within the binding pocket.
The position and nature of the halogen on the phenyl ring are critical determinants of activity. The 4-chloro substituent contributes significantly to the lipophilicity of the parent compound. Studies on other ligand-receptor systems have shown a correlation between lipophilicity and binding affinity, though this relationship is not always linear. nih.govnih.gov For some 5-HT2A receptor ligands, a linear correlation exists between lipophilicity and agonist affinity. nih.gov
The type of halogen also matters. In some kinase inhibitors, a halogen-aromatic π interaction has been identified, where the strength of the interaction and the inhibitor's residence time increase with the size of the halogen (I > Br > Cl > F). nih.gov This suggests that substituting the chlorine with other halogens could modulate binding affinity. The position of the halogen is also crucial. For instance, in a series of isoindolin-1-one (B1195906) derivatives, a 2-chloro substitution on the phenyl ring had a more profound negative impact on activity compared to a 4-chloro substitution. nih.gov
Table 3: Predicted Effects of Halogen Substitution on the Phenyl Ring
| Modification | Predicted Effect on Lipophilicity | Predicted Effect on Binding Affinity | Rationale |
|---|---|---|---|
| 4-Fluoro | Similar to 4-Chloro | Potentially similar or slightly lower | Fluorine is smaller and less polarizable than chlorine. nih.gov |
| 4-Bromo | Higher than 4-Chloro | Potentially higher | Bromine is larger and more polarizable, potentially leading to stronger halogen-aromatic interactions. nih.gov |
| 4-Iodo | Significantly higher than 4-Chloro | Potentially significantly higher | Iodine is the largest and most polarizable of the common halogens, maximizing potential for favorable interactions. nih.gov |
| 2-Chloro | Same as 4-Chloro | Potentially lower | The position of the substituent can drastically alter the binding pose and introduce steric clashes. nih.gov |
| 3-Chloro | Same as 4-Chloro | Variable | The effect of meta-substitution is highly dependent on the specific topology of the binding site. |
Replacing the phenyl ring with other aromatic systems, or introducing different substituents, can significantly impact activity. In studies of adrenergic amines, replacing the phenyl ring with more saturated rings like cyclohexyl led to a greater affinity for the amine uptake site, suggesting that π-complex formation was not a critical interaction for that particular target. nih.gov However, for other targets, the aromatic nature of the ring is essential for activity.
The number of aromatic rings in a molecule can also influence its developability, with a higher number of rings often correlating with decreased aqueous solubility. nih.gov Replacing the 4-chlorophenyl ring with a bioisostere, such as a thiophene (B33073) or pyridine (B92270) ring, could lead to improved properties. researchgate.net For example, the replacement of a phenyl ring with a cyclopropyl (B3062369) group has been successfully used to increase the fraction of sp3-hybridized carbons and improve physicochemical properties. nih.gov
Amine Group Derivatization and its Modulatory Effects
The primary amine group of this compound is a key functional group that is often protonated at physiological pH, allowing for ionic interactions with the target protein. Derivatization of this amine can modulate its basicity, lipophilicity, and steric profile, thereby affecting its binding and functional activity.
N-alkylation is a common derivatization strategy. In some phenylalkylamine series, N-alkylation can lead to changes in activity and selectivity. researchgate.net For example, in a series of NMDA receptor antagonists, N-methyl and N,N-dimethyl derivatives of a parent compound showed altered binding affinities. nih.gov N-acylation is another modification that can significantly alter the properties of the amine group, often reducing its basicity and increasing its hydrogen-bonding potential. The choice of the acyl group can be used to fine-tune the compound's properties. nih.gov
Table 4: Predicted Modulatory Effects of Amine Group Derivatization
| Derivatization | Predicted Effect on Basicity | Predicted Effect on Lipophilicity | Predicted Effect on Activity | Rationale |
|---|---|---|---|---|
| N-Methylation | Slightly Increased | Slightly Increased | Variable | Can alter the hydrogen bonding pattern and introduce steric bulk. nih.govnih.gov |
| N,N-Dimethylation | Increased | Increased | Variable | Removes the hydrogen bond donor capability and increases steric hindrance. nih.gov |
| N-Acetylation | Significantly Decreased | Variable | Likely Decreased | The resulting amide is significantly less basic than the amine, which would disrupt key ionic interactions. |
| N-Benzylation | Slightly Decreased | Significantly Increased | Variable | Introduces a bulky, lipophilic group that could either enhance binding through new interactions or cause steric clashes. |
Primary, Secondary, and Tertiary Amine Derivatives
The nature of the amine group—whether it is primary, secondary, or tertiary—is a key determinant of the activity of arylcyclohexylamine derivatives. wikipedia.org The amine is typically not primary in the most potent compounds within this class. wikipedia.org
Primary Amines: The parent compound, this compound, possesses a primary amine. While it serves as a foundational structure, its activity can often be enhanced through N-substitution.
Secondary Amines: The introduction of a small alkyl group, such as a methyl or ethyl group, to form a secondary amine can significantly impact receptor affinity and potency. For many arylcyclohexylamines, N-ethyl derivatives, like eticyclidine (B1671695) (PCE), demonstrate potent activity. researchgate.net
Tertiary Amines: Further substitution to create a tertiary amine, often by incorporating the nitrogen into a cyclic system like piperidine (B6355638) or pyrrolidine, is a common strategy in the design of potent arylcyclohexylamine analogues. wikipedia.org Phencyclidine (PCP), for instance, incorporates a piperidine ring and is a well-known NMDA receptor antagonist. nih.govresearchgate.net
The general trend observed is that the size and nature of the N-substituent play a crucial role in the interaction with the binding site.
Table 1: Effect of Amine Substitution on Arylcyclohexylamine Activity
| Compound Class | Amine Type | General Observation on Activity | Example |
|---|---|---|---|
| Arylcyclopentanamine | Primary | Foundational structure, often less potent than substituted analogues. | This compound |
| N-Alkyl Arylcyclohexylamines | Secondary | Often shows increased potency compared to primary amines. | Eticyclidine (PCE) |
| N-Cycloalkyl Arylcyclohexylamines | Tertiary | Can lead to highly potent compounds, depending on the ring system. | Phencyclidine (PCP) |
Amide and Carbamate (B1207046) Formations
The conversion of the amine functionality into amide or carbamate groups represents another avenue for structural modification that can significantly alter the compound's properties. Amide and carbamate groups are prevalent structural motifs in medicinal chemistry. nih.gov
The synthesis of amide derivatives can be achieved by reacting the primary amine of this compound with various carboxylic acids or their activated derivatives (like acid chlorides). nih.govmdpi.com This transformation introduces a carbonyl group adjacent to the nitrogen, which can alter the molecule's hydrogen bonding capacity, polarity, and conformational flexibility. The properties of the resulting amide depend heavily on the nature of the substituent attached to the carbonyl group. nih.gov For instance, the synthesis of novel 1-phenylcyclopropane carboxamide derivatives has been explored for their biological activities. nih.gov
Carbamate formation involves the reaction of the amine with a chloroformate or a similar reagent, resulting in an ester-amide hybrid functionality. Carbamates are often used in drug design to act as prodrugs or to modify the pharmacokinetic profile of a compound. nih.gov The synthesis can be carried out using various reagents like di(2-pyridyl) carbonate or N,N'-disuccinimidyl carbonate to facilitate the alkoxycarbonylation of the amine. nih.gov
Table 2: Synthetic Approaches for Amide and Carbamate Derivatives
| Derivative Type | General Reaction | Key Reagents | Potential Impact on Properties |
|---|---|---|---|
| Amide | Acylation of the amine | Carboxylic acid, Acid chloride, Coupling agents (e.g., HATU) nih.gov | Alters hydrogen bonding, polarity, and steric bulk. |
| Carbamate | Alkoxycarbonylation of the amine | Phosgene derivatives, Di(2-pyridyl) carbonate (DPC), N,N′-Disuccinimidyl carbonate (DSC) nih.gov | Can improve metabolic stability and act as a prodrug moiety. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For arylcyclohexylamine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been instrumental in developing predictive models for their binding affinity to the NMDA receptor. acs.org
These models typically involve:
Dataset Selection: A series of structurally related compounds with known biological activities (e.g., Ki values for the PCP binding site) is compiled.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common pharmacophore. A pharmacophore model for NMDA receptor antagonists typically includes features like an aromatic ring, a hydrophobic group, and a positively ionizable amine. acs.org
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.
Statistical Analysis: Partial least squares (PLS) regression is often used to create a mathematical model that correlates the variations in the molecular fields with the variations in biological activity.
A successful 3D-QSAR model will have high internal consistency (q²) and predictive ability (r²). mdpi.com For NMDA receptor antagonists, these models have shown that both steric and electrostatic fields are crucial for binding. acs.org The resulting contour maps can guide the design of new, more potent analogues by indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would be beneficial. acs.org
Table 3: Representative Parameters in a 3D-QSAR Model for NMDA Antagonists
| Parameter | Description | Significance |
|---|---|---|
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A higher value (typically > 0.5) indicates a robust model. mdpi.com |
| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | Values closer to 1.0 indicate a better fit. |
| Steric Field Contribution | The percentage of the variance in activity explained by steric factors. | Indicates the importance of molecular shape and size for receptor binding. |
| Electrostatic Field Contribution | The percentage of the variance in activity explained by electrostatic factors. | Highlights the role of charge distribution and polar interactions. |
Stereochemical Contributions to Structure-Activity Relationships
Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. nih.govpatsnap.com this compound is a chiral molecule, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. bohrium.com
The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into its binding site. youtube.com For many arylcyclohexylamines, one enantiomer is significantly more potent than the other. For example, S(+)-ketamine has a four-fold higher affinity for the PCP site of the NMDA receptor than R(–)-ketamine. nih.govmdpi.com This stereoselectivity is a critical aspect of the SAR for this class of compounds.
The separation and study of individual enantiomers are, therefore, essential for a complete understanding of their activity. bohrium.com This knowledge allows for the development of single-enantiomer drugs, which can offer a better therapeutic index by maximizing the desired activity while minimizing potential side effects associated with the less active or inactive enantiomer. nih.govyoutube.com The development of chiral separation techniques, such as chromatography with chiral stationary phases, is crucial for this area of research. nih.gov
Mechanistic Investigations of Molecular Interactions in Vitro / Molecular Level
Exploration of Molecular Targets and Binding Mechanisms
Searches for studies detailing the molecular targets and binding mechanisms of 1-(4-Chlorophenyl)cyclopentan-1-amine did not yield any specific results. There is no available literature on its interactions with enzymes, receptors, or its potential to modulate protein-protein interactions.
Enzyme Inhibition and Activation Studies
No published research could be found that investigates the effect of this compound on enzyme activity. Consequently, there is no data on enzyme inhibition or activation by this compound.
Receptor Ligand Binding Investigations
There are no available studies on the binding of this compound to any receptors, including the sigma receptor family, which has been investigated for structurally related scaffolds.
Biophysical Characterization of Compound-Target Interactions
In the absence of identified molecular targets, no biophysical studies have been conducted to characterize the interactions of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
There are no published ITC studies for this compound, and therefore, no data on its binding thermodynamics (enthalpy, entropy, Gibbs free energy, and stoichiometry) with any biological target is available.
Surface Plasmon Resonance (SPR) for Binding Kinetics
No SPR or equivalent biophysical studies have been published for this compound. As a result, there is no information on the kinetics (association and dissociation rate constants) of its interaction with any potential biological targets.
Cellular Uptake and Subcellular Localization Studies (mechanistic, non-efficacy)
The ability of a compound to traverse cellular membranes and accumulate within specific subcellular compartments is fundamental to its molecular mechanism of action. While direct experimental data on the cellular uptake and subcellular localization of this compound is not extensively available in the public domain, insights can be drawn from the physicochemical properties of the molecule and studies on structurally analogous compounds.
Cellular Uptake Mechanisms:
The cellular uptake of xenobiotics is largely governed by their lipophilicity, size, and charge. Compounds with moderate lipophilicity often traverse the lipid bilayer of the cell membrane via passive diffusion. Research on N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a compound that also contains a 4-chlorophenyl moiety, demonstrated that it likely enters cells through a non-saturable, energy-independent process consistent with passive diffusion. nih.gov This suggests that this compound, being a relatively small and lipophilic molecule, would likely also utilize passive diffusion as a primary mechanism for cellular entry.
The initial phase of uptake for such compounds is typically rapid and driven by the concentration gradient across the cell membrane. nih.gov Some compounds, after entering the cell, may exhibit an energy-dependent accumulation, suggesting sequestration into intracellular compartments or weak binding to cellular components. nih.gov
Subcellular Localization:
The subcellular distribution of a compound is influenced by its physicochemical properties, such as its pKa. As an amine, this compound is basic and would be protonated at physiological pH. This positive charge can lead to its accumulation in acidic organelles, such as lysosomes, through a process known as ion trapping. This phenomenon has been observed for many basic drugs.
The precise subcellular localization of this compound has not been definitively determined. However, based on its structure, potential distribution sites could include:
Lysosomes: Due to its basic nature, the compound may be sequestered in these acidic organelles.
Mitochondria: Some lipophilic cations are known to accumulate in mitochondria due to the negative mitochondrial membrane potential.
Endoplasmic Reticulum: As a primary site of drug metabolism, some degree of localization to the ER is expected.
Cytosol: A portion of the compound is likely to be present in the soluble fraction of the cell. nih.gov
Further studies employing techniques such as fluorescently tagging the molecule or using subcellular fractionation followed by analytical quantification would be necessary to elucidate the precise subcellular distribution of this compound.
Investigation of Metabolic Stability in Microsomal Systems (in vitro, non-ADME/Toxicity)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are standard for assessing metabolic liability. nih.govpsychdb.com While specific metabolic stability data for this compound is limited, the metabolic fate of structurally related aryl-cycloalkylamines has been investigated, providing a basis for predicting its potential metabolic pathways.
Metabolizing Enzyme Systems:
The metabolism of many xenobiotics is primarily carried out by the cytochrome P450 superfamily of enzymes. nih.govmdpi.com For aryl-cycloalkylamine compounds, several CYP isoforms have been identified as key contributors to their metabolism. Studies on N-(1-phenylcyclohexyl) derivatives have shown the involvement of CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov Given the structural similarities, it is plausible that these same enzymes are involved in the metabolism of this compound. Arylamines are also known substrates for CYP1A2. mdpi.com
Potential Metabolic Pathways:
Based on the known metabolism of analogous compounds, the following metabolic transformations are anticipated for this compound in liver microsomes:
N-Oxidation: The primary amine group is a likely site for oxidation, forming the corresponding hydroxylamine (B1172632) or nitroso derivative.
Deamination: Oxidative deamination of the primary amine would lead to the formation of a ketone, 1-(4-chlorophenyl)cyclopentan-1-one, and the release of ammonia (B1221849).
Ring Hydroxylation: The cyclopentyl ring can undergo hydroxylation at various positions, leading to the formation of more polar metabolites.
Aromatic Hydroxylation: The 4-chlorophenyl ring is also a potential site for hydroxylation. Studies on 4-chlorobiphenyl (B17849) have shown that hydroxylation occurs, yielding 4'-chloro-4-biphenylol. nih.gov For this compound, hydroxylation would likely occur at the position ortho to the chlorine atom.
N-Acetylation: Arylamines can undergo N-acetylation, a phase II metabolic reaction, which could potentially occur with this compound. nih.govnih.gov
The following table summarizes the potential metabolic pathways and the resulting metabolites.
| Metabolic Pathway | Potential Metabolite | Enzymes Potentially Involved |
| N-Oxidation | 1-(4-Chlorophenyl)-1-hydroxylaminocyclopentane | Cytochrome P450 |
| Deamination | 1-(4-Chlorophenyl)cyclopentan-1-one | Monoamine Oxidase, Cytochrome P450 |
| Cyclopentyl Hydroxylation | 1-(4-Chlorophenyl)-x-hydroxycyclopentan-1-amine | Cytochrome P450 |
| Aromatic Hydroxylation | 1-(4-Chloro-x-hydroxyphenyl)cyclopentan-1-amine | Cytochrome P450 |
| N-Acetylation | N-(1-(4-Chlorophenyl)cyclopentyl)acetamide | N-acetyltransferase |
Metabolic Stability Profile:
Derivatization and Analog Design Strategies
Synthetic Approaches for Diversifying the 1-(4-Chlorophenyl)cyclopentan-1-amine Core
Diversification of the this compound structure can be achieved through various synthetic transformations targeting its key functional groups and structural components. These modifications are crucial for developing analogs with altered potency, selectivity, and pharmacokinetic profiles.
The primary amine group is a prime site for modification. Standard reactions for primary amines can be readily applied:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a wide variety of substituents, modulating lipophilicity and hydrogen bonding capacity.
N-Alkylation and Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary or tertiary amines. creative-biolabs.com This allows for the introduction of diverse alkyl and aryl groups.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to form N-aryl bonds, introducing different aromatic systems.
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, which can act as bioisosteres for amides or carboxylic acids.
The aromatic ring offers another point for diversification:
Modification of the Chloro Substituent: The chloro group can be replaced with other halogens (F, Br, I) or functional groups like cyano, nitro, or trifluoromethyl through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This alters the electronic properties of the phenyl ring.
Introduction of Additional Substituents: Electrophilic aromatic substitution reactions can introduce new groups onto the phenyl ring, although the chloro-substituent's directing effects must be considered.
The cyclopentyl core can also be modified, though this often requires more complex multi-step syntheses starting from functionalized cyclopentanone (B42830) precursors. nih.gov Strategies can include the introduction of substituents on the ring or altering the ring size to a cyclobutane (B1203170) or cyclohexane (B81311) to probe the impact of the carbocyclic core on biological activity. researchgate.net For instance, synthesis could start from a substituted cyclopentanone, which is then converted to the target amine via a Strecker or related amino acid synthesis. A general approach for creating related heterocyclic compounds involves the intramolecular cyclization of precursors like aminoacetylenic ketones. mdpi.com
A summary of potential synthetic diversification strategies is presented below.
| Target Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Primary Amine | N-Acylation | Acyl chloride, base | Amide |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | |
| N-Arylation | Aryl halide, Pd/Cu catalyst | Secondary/Tertiary Arylamine | |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |
| Aromatic Ring | Nucleophilic Substitution | NaCN, CuI | Nitrile |
| Cross-Coupling | Various (e.g., Suzuki, Buchwald-Hartwig) | Bi-aryl, Alkyl-aryl, etc. | |
| Cyclopentyl Core | Synthesis from modified precursors | Substituted cyclopentanones | Substituted cyclopentyl ring |
| Ring Expansion/Contraction | Ring-closing metathesis, etc. | Cyclohexyl or Cyclobutyl core |
Prodrug and Pro-Tide Strategies for Modulating Biological Properties
Prodrug strategies are employed to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited permeability, or rapid metabolism. researchgate.netmdpi.com For this compound, the primary amine is the most convenient handle for prodrug development.
A common approach involves creating a cleavable amide linkage between the parent amine and a promoiety. nih.gov This promoiety can be designed to be cleaved by enzymes prevalent in the target tissue or systemic circulation (e.g., amidases, esterases) to release the active parent drug. For instance, linking an amino acid or a dipeptide to the amine can improve water solubility and potentially utilize amino acid transporters for enhanced absorption. mdpi.com
The "ProTide" (prodrug of a nucleotide) technology is a sophisticated prodrug approach developed to deliver nucleoside monophosphates intracellularly by masking the phosphate (B84403) group with an aryl moiety and an amino acid ester. nih.govacs.org This strategy is designed to bypass the often-inefficient initial phosphorylation step required for the activation of nucleoside analogs. nih.govacs.orgresearchgate.net While this compound is not a nucleotide, the core principle of using specific chemical masks to improve cellular uptake and subsequent enzymatic release can be adapted. A "ProTide-like" strategy for this amine could involve creating a phosphoramidate (B1195095) derivative, where a phosphate group, itself masked with ester and aryl groups, is attached to the primary amine. nih.gov Such a construct would have significantly different physicochemical properties and would rely on intracellular phosphoramidases for activation to release the parent amine.
| Strategy | Modification | Promoieties | Potential Advantage | Activation Mechanism |
| Amide-based Prodrug | N-acylation with a cleavable linker | Amino acids, peptides, hydrophilic polymers | Improved water solubility, targeted delivery | Enzymatic cleavage (amidases) |
| Mutual Prodrug | Conjugation to another active agent | Anti-inflammatory drugs, etc. | Synergistic effects, altered pharmacokinetics | Enzymatic cleavage of the linker |
| ProTide-like Strategy | Formation of a phosphoramidate | Masked phosphate groups (e.g., aryl, amino acid ester) | Enhanced cell permeability | Intracellular cleavage by phosphoramidases |
Conjugation Chemistry for Bioconjugates and Chemical Probes
The primary amine of this compound makes it an excellent candidate for conjugation to other molecules to create bioconjugates or chemical probes. nih.gov Bioconjugation links a molecule to a biological macromolecule like a protein or nucleic acid, while chemical probes are used to study biological systems. nih.govnih.gov
Several well-established methods for amine-specific conjugation can be utilized:
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react efficiently and specifically with primary amines under mild, slightly basic conditions to form stable amide bonds. nih.govcreative-biogene.com This is one of the most common methods for labeling proteins and other biomolecules.
Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. This reaction is also highly efficient and proceeds under mild conditions. nih.gov
Reductive Amination: The amine can be reacted with an aldehyde-containing molecule (e.g., a modified protein or a reporter tag) in the presence of a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. nih.gov
Azaphilone-based Conjugation: Azaphilones have been developed as reagents for the selective modification of primary amines, forming stable and fluorescent vinylogous γ-pyridone linkages. nih.gov
These conjugation strategies allow this compound to be attached to various entities, including:
Proteins and Antibodies: To direct the molecule to specific cell types or tissues.
Polymers: Such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties (PEGylation). nih.gov
Reporter Tags: Including fluorophores, biotin, or radioactive isotopes for detection and quantification in biological assays.
The choice of conjugation chemistry depends on the nature of the molecule to be attached and the desired stability of the resulting linkage. creative-biolabs.comwiley-vch.de
Development of Fluorescent or Isotopic Probes for Mechanistic Studies
To investigate the mechanism of action, cellular distribution, and metabolic fate of this compound, fluorescent or isotopically labeled probes can be synthesized.
Fluorescent Probes: A fluorescent probe can be created by covalently attaching a fluorophore to the molecule. rsc.org The primary amine is the ideal site for such a modification. A common strategy involves reacting the amine with a fluorophore that contains an amine-reactive group, such as an NHS ester or isothiocyanate. nih.gov
Examples of fluorophores that could be used include:
BODIPY Dyes: These are known for their sharp emission peaks, high quantum yields, and relative insensitivity to solvent polarity. nih.gov A BODIPY NHS ester could be used to label the amine.
Rhodamine Derivatives: These are bright and photostable fluorophores. nih.gov
Coumarin Dyes: These are often used to create "caged" compounds or probes that change their fluorescence upon reaction.
The design of such probes often leverages the principle of protection-deprotection, where the fluorescence of the attached dye is quenched or shifted until a specific biological event (e.g., enzymatic cleavage) unmasks the fluorophore. rsc.org For example, a fluorophore could be designed such that its conjugation to the amine alters its electronic properties, leading to a change in its fluorescence spectrum upon cleavage. researchgate.net
Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the molecule with their isotopes. This is invaluable for quantitative analysis and mechanistic studies.
Radioactive Labeling: Introducing radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for highly sensitive detection in metabolic studies, receptor binding assays, and autoradiography. This would typically be achieved by using a labeled precursor in the synthesis, for example, 4-chlorobenzonitrile-¹⁴C or a labeled cyclopentanone.
Stable Isotope Labeling: Incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a heavier version of the molecule that can be distinguished from its unlabeled counterpart by mass spectrometry. This is a powerful tool for quantitative proteomics (e.g., SILAC-based approaches if used in cell culture) and for use as an internal standard in pharmacokinetic studies.
The development of these probes is essential for elucidating the detailed biological interactions and pathways involving this compound.
Future Research Directions and Translational Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing early-stage drug discovery by accelerating the design-test-learn cycle. nih.gov For the 1-(4-chlorophenyl)cyclopentan-1-amine scaffold, these computational tools can be pivotal in designing novel analogues with optimized properties.
De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing chemical data to design new molecules based on the cyclopentane (B165970) amine core. nih.gov These models can explore a vast chemical space to propose derivatives with desired characteristics, such as enhanced target affinity or improved metabolic stability.
Property Prediction: ML algorithms can be employed to build predictive models for critical drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). By screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby reducing the time and cost associated with experimental testing.
Scaffold-Hopping and Library Generation: Specialized algorithms can facilitate the creation of extensive virtual libraries while preserving the core scaffold. nih.gov Techniques like scaffold-retained structure generation can systematically produce novel molecules by attaching various side chains and functional groups to the this compound framework, ensuring a focused yet diverse exploration of the relevant chemical space. nih.gov
Table 1: Application of AI/ML in the Design of this compound Derivatives
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. nih.gov | Generation of unique cyclopentane amine analogues with potentially novel biological activities. |
| Recurrent Neural Networks (RNNs) | Optimization of molecules with desired characteristics. nih.gov | Efficient design of compounds with specific property profiles (e.g., high potency, low toxicity). |
| Graph Convolutional Neural Networks (Graph-CNN) | Prediction of drug-target interactions and molecular properties. nih.gov | Prioritization of synthetic candidates and early identification of potential liabilities. |
High-Throughput Screening for Novel Molecular Interactions
High-Throughput Screening (HTS) is an essential tool for identifying new biological targets or molecular interactions for a given compound or library. acs.org By screening derivatives of this compound against large panels of biological assays, researchers can uncover previously unknown activities.
Assay Development and Implementation: A range of biophysical, biochemical, and cell-based assays can be adapted for HTS campaigns. enamine.net Techniques such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and thermal shift assays are suitable for identifying direct binding interactions with proteins. enamine.net
Chiral Amine Analysis: Given that derivatives of the scaffold will be chiral, rapid and accurate determination of yield and enantiomeric excess is critical during library synthesis. Novel HTS protocols that combine fluorescent indicator displacement assays with circular dichroism (CD) can enable the analysis of hundreds of chiral amine samples in minutes, overcoming a significant analytical bottleneck. nih.gov
Iterative Screening and SAR: HTS can be integrated with computational modeling in a "Smart Screening" approach. enamine.net An initial screen of a small, diverse set of compounds can provide preliminary structure-activity relationship (SAR) data. This information can then guide the in silico selection of the next set of compounds to screen from a much larger virtual or physical library, making the hit-to-lead process more efficient. enamine.net
Table 2: High-Throughput Screening Methods for Cyclopentane Amine Derivatives
| Screening Technology | Principle | Application in Research |
|---|---|---|
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | Detecting binding events between small molecule libraries and target proteins. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface due to molecular binding. enamine.net | Quantifying binding affinity and kinetics (on- and off-rates) of hits. |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. enamine.net | Identifying compounds that stabilize a target protein, indicating binding. |
Exploration of New Chemical Space Based on the Cyclopentane Amine Scaffold
The true potential of a chemical scaffold lies in its ability to serve as a template for creating structurally novel and diverse molecules. The this compound core is well-suited for such exploration.
Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) provides a powerful strategy for rapidly building molecular complexity. An MCR involving the cyclopentane amine scaffold could generate highly substituted and stereochemically rich derivatives in a single step, providing access to previously unexplored areas of chemical space. nih.gov
Peptidomimetic and Hybrid Structures: The cyclopentane ring can act as a rigid scaffold to mimic peptide secondary structures. Derivatives containing a primary amine can be incorporated into peptide sequences to create novel peptidomimetics with enhanced stability and cell permeability. nih.gov
Access to Novel Heterocyclic Systems: The functional groups on the scaffold can be used as handles for constructing fused or spirocyclic heterocyclic ring systems. Such modifications dramatically alter the three-dimensional shape and physicochemical properties of the parent molecule, potentially leading to interactions with new biological targets. acs.org The creation of nonplanar structures is a valuable strategy in medicinal chemistry to improve properties like solubility. acs.org
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to develop reactions that are more efficient, safer, and environmentally benign.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.gov This technology could be applied to various derivatization steps, such as N-alkylation or acylation of the primary amine.
Mechanochemistry: Solvent-free synthesis using techniques like ball milling offers a significant environmental advantage by eliminating the need for large volumes of volatile organic solvents. researchgate.net Developing mechanochemical methods for synthesizing or modifying this compound derivatives would represent a major step towards sustainable production. researchgate.net
Eco-Friendly Reaction Media: The use of alternative solvents, such as deep eutectic solvents (DES), which are often biodegradable and have low toxicity, can make synthetic processes greener. mdpi.com Exploring the synthesis of cyclopentane amine analogues in such media could reduce the environmental impact of research and development. mdpi.com
Table 3: Comparison of Synthetic Methodologies
| Methodology | Conventional Approach | Sustainable Alternative | Advantage of Alternative |
|---|---|---|---|
| Energy Input | Refluxing in solvent for several hours | Microwave irradiation (1-5 min) nih.gov | Drastic reduction in reaction time and energy consumption. |
| Reaction Medium | Use of chlorinated or other volatile organic solvents | Solvent-free (ball milling) researchgate.net or Deep Eutectic Solvents (DES) mdpi.com | Reduced solvent waste and environmental impact. |
| Reducing Agents | Use of harsh reducing agents | Mild reducing agents in optimized systems nih.gov | Improved safety profile and functional group tolerance. |
Expanding the Understanding of Cyclopentane Amine Chemistry
A deeper fundamental understanding of the chemistry of the cyclopentane amine scaffold itself is crucial for unlocking its full potential.
Ring Conformation and Stereochemistry: The five-membered cyclopentane ring is not planar and exists in various envelope and twist conformations. Research into how substituents at the C1 position influence the conformational preference of the ring is essential. This understanding is critical as the three-dimensional shape of a molecule dictates its biological activity.
The Thorpe-Ingold Effect: The presence of a quaternary carbon (the C1 of the cyclopentane ring) can influence the rates of intramolecular reactions. baranlab.org Studying this effect in the context of the this compound scaffold could lead to the discovery of novel cyclization reactions to form more complex, polycyclic structures. baranlab.org
Reactivity of the Primary Amine: The primary amine is a key functional handle for derivatization. Further exploration of its reactivity in both classical and modern transformations, such as photoredox catalysis or enzymatic reactions, could yield novel classes of compounds that are otherwise difficult to access.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Naphthylamine |
| 1,1'-bi-2-naphthol (BINOL) |
| 2-chloro-1-(4-chlorophenyl)ethan-1-one |
| 1,3-di-o-tolylguanidine |
| 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one |
| 6-chloro-1,1-dimethoxyhexane |
| 4-chlorophenyl hydrazine |
| Methyl acrylate |
| 1-(4-chlorophenyl)pyrazolidin-3-one |
| Cyclopentylamine |
Q & A
Basic: What are the common synthetic routes for 1-(4-Chlorophenyl)cyclopentan-1-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization and amination steps. Key methods include:
- Friedel-Crafts Alkylation : Reaction of cyclopentyl derivatives with 4-chlorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) .
- Catalytic Amination : Reductive amination of 1-(4-chlorophenyl)cyclopentanone using ammonia and hydrogen gas with catalysts like Raney nickel .
- Microwave-Assisted Synthesis : Irradiation (e.g., 80°C, 700 W) reduces reaction time and improves regioselectivity, as seen in analogous halogenated cyclopentane derivatives .
Yield Optimization : Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for inert conditions) minimize side reactions. Purity is enhanced via recrystallization or column chromatography .
Advanced: How can enantiomeric excess be optimized during asymmetric synthesis of this compound?
Answer:
Enantioselective synthesis employs:
- Chiral Catalysts : Use of Rhodium(I) complexes with BINAP ligands to achieve >90% enantiomeric excess (ee) in analogous cyclopropane amines .
- Biocatalysis : Microbial reduction (e.g., Rhodotorula rubra KCh 82) of ketone intermediates achieves >99% conversion and 96% ee, as demonstrated for structurally related chlorophenyl alcohols .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers post-synthesis .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclopentane CH₂ at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 196.09) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects NH₂ stretching (~3350 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- X-ray Crystallography : Resolves ambiguities in molecular geometry, as shown for structurally similar 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in cyclopentane) causing signal splitting .
Basic: What pharmacological mechanisms are associated with this compound?
Answer:
The compound interacts with:
- Serotonin Receptors : Acts as a reuptake inhibitor or agonist, similar to 1-(4-chlorophenyl)butan-2-amine, which modulates 5-HT₂ receptors .
- Dopamine Transporters : Structural analogs show affinity for DAT, influencing neurotransmission in behavioral studies .
Advanced: How do structural modifications (e.g., halogen substitution, ring size) affect biological activity?
Answer:
- Halogen Position : 4-Chloro substitution enhances receptor binding compared to 3-chloro derivatives, as seen in phenylcycloalkylamine SAR studies .
- Ring Size : Cyclopentane vs. cyclohexane derivatives alter steric hindrance; smaller rings improve blood-brain barrier penetration in rodent models .
- Electron-Withdrawing Groups : Fluorine or nitro groups at the para position increase metabolic stability but reduce solubility .
Basic: What are the crystallographic parameters of this compound derivatives?
Answer:
- Space Group : Monoclinic P2₁/c (common for chiral amines) .
- Hydrogen Bonding : Intermolecular N-H···O bonds (2.07–2.22 Å) stabilize crystal packing, as observed in urea analogs .
- Unit Cell Dimensions : For cyclopentane derivatives, typical values include a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 95.4° .
Advanced: How can computational modeling predict the solid-state behavior of this compound?
Answer:
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) to predict polymorphism .
- Molecular Dynamics (MD) : Simulates thermal stability and predicts decomposition pathways (e.g., cyclopentane ring opening at >250°C) .
Basic: What strategies mitigate toxicity in in vivo studies of this compound?
Answer:
- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to reduce acute toxicity .
- Dose Optimization : LD₅₀ studies in rodents guide safe dosing ranges (e.g., 50–100 mg/kg for behavioral assays) .
Advanced: How does solvent choice impact green synthesis protocols?
Answer:
- Biobased Solvents : Ethanol/water mixtures reduce environmental impact while maintaining >85% yield in reductive amination .
- Microwave-Assisted Reactions : Cut energy use by 60% compared to conventional heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
